(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one
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Overview
Description
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with dichloro groups and a trifluoromethoxy aniline moiety, connected through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one typically involves a multi-step process:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2,5-dichlorothiophene.
Introduction of the Trifluoromethoxy Aniline Moiety: The trifluoromethoxy aniline is introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.
Formation of the Propenone Linkage: The final step involves the condensation of the thiophene derivative with the trifluoromethoxy aniline derivative in the presence of a base, forming the propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with Cellular Processes: It may interfere with cellular processes such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(methoxy)anilino]prop-2-en-1-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(fluoro)anilino]prop-2-en-1-one: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity.
Properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO2S/c15-12-7-10(13(16)23-12)11(21)5-6-20-8-1-3-9(4-2-8)22-14(17,18)19/h1-7,20H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFZXJBOCMIMKP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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